molecular formula C16H16ClN3O3S B2972805 3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1421453-20-4

3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2972805
CAS RN: 1421453-20-4
M. Wt: 365.83
InChI Key: UQPDMFNQBGFIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Carbonic Anhydrase Inhibitory Activity

  • A study on the synthesis of [1,4]oxazepine-based primary sulfonamides, including compounds structurally related to the query compound, demonstrated strong inhibition of human carbonic anhydrases, highlighting their potential as therapeutic agents (Sapegin et al., 2018).

Synthesis and Reactions of Furo[3,2-c]pyridinium Tosylates

  • Research on the synthesis and reactions of 5-aminofuro[3,2-c]pyridinium tosylates, involving compounds with furan components, showcases the versatility of these compounds in generating novel organic structures, which could be applied in various fields of chemical research (Bencková & Krutošíková, 1999).

Mixed-Ligand Copper(II)-Sulfonamide Complexes

  • A study on mixed-ligand copper(II)-sulfonamide complexes investigated their effects on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, showing that the sulfonamide derivative plays a crucial role in these interactions (González-Álvarez et al., 2013).

Synthesis and Anti-Inflammatory Activity

  • Another study focused on the synthesis of 2-pyrazoline bearing benzenesulfonamide derivatives, evaluating their anti-inflammatory activity and potential as therapeutic agents, underscoring the medicinal chemistry applications of similar compounds (Rathish et al., 2009).

Isomorphous Benzenesulfonamide Crystal Structures

  • The determination of isomorphous benzenesulfonamide crystal structures through C-H...O, C-H...π, and C-H...Cl interactions highlights the significance of these compounds in the study of molecular and crystallography (Bats et al., 2001).

properties

IUPAC Name

3-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-11-13(17)5-3-7-16(11)24(21,22)18-10-12-9-14(20(2)19-12)15-6-4-8-23-15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPDMFNQBGFIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.